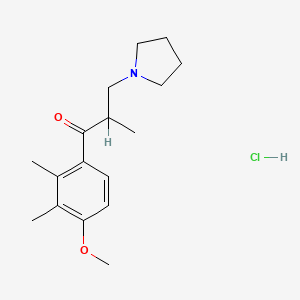
1-Propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride
説明
AD 2239 is a bioactive chemical.
科学的研究の応用
Synthesis and Potential Applications
- Cytotoxic Agent Synthesis : Research has explored the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, including variants structurally related to the given compound, for potential use as potent cytotoxic agents. These compounds were synthesized using Mannich reactions, offering insights into optimizing reaction conditions for similar compounds (Mete, Gul, & Kazaz, 2007).
Chemical Structure and Analysis
- Spectroscopic Studies : Identification and structural analysis of similar compounds have been conducted using spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction methods. These studies provide a foundation for understanding the physical and chemical properties of related cathinone hydrochloride salts (Nycz, Paździorek, Małecki, & Szala, 2016).
Reaction Studies
- Mannich Condensation and Related Reactions : Studies have explored the Mannich condensation of similar compounds, including the synthesis of related propanones and the investigation of their subsequent reactions and transformations. This research contributes to the understanding of the chemical behavior and potential applications of such compounds in various fields (Chumak, Pavel', & Tilichenko, 1973).
Solid-State Characterization
- Characterization of Related Compounds : Investigations into the solid-state characterization of similar local anaesthetic drugs have been conducted, which can provide insights into the properties and potential pharmaceutical applications of related compounds (Schmidt, 2005).
Synthesis for Medical Applications
- Synthesis for Analgesic Drugs : The synthesis of central analgesics like tapentadol hydrochloride from related propanones demonstrates the potential of these compounds in the development of medical drugs. Such studies are crucial in understanding the synthesis pathways and their implications in pharmaceutical sciences (Li Yuhua, 2010).
特性
CAS番号 |
90852-27-0 |
|---|---|
製品名 |
1-Propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride |
分子式 |
C17H26ClNO2 |
分子量 |
311.8 g/mol |
IUPAC名 |
1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-12(11-18-9-5-6-10-18)17(19)15-7-8-16(20-4)14(3)13(15)2;/h7-8,12H,5-6,9-11H2,1-4H3;1H |
InChIキー |
QZZRTYDGEHAUFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)C(C)CN2CCCC2.Cl |
正規SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)C(C)CN2CCCC2.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(2,3-dimethyl-4-methoxyphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone HCl 1-propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride AD 2239 AD-2239 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


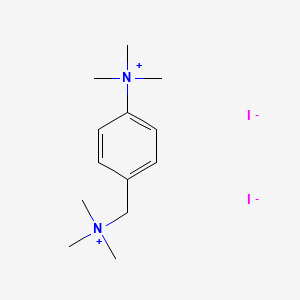
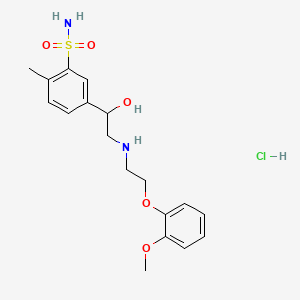
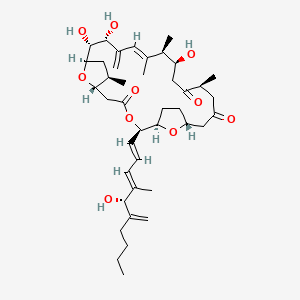
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
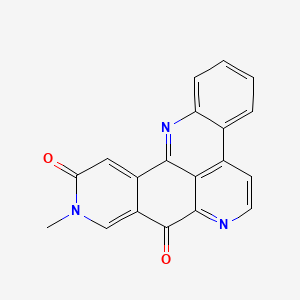
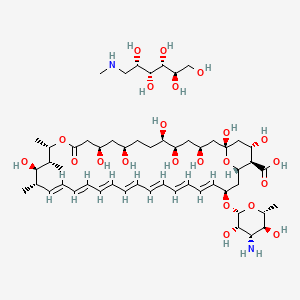
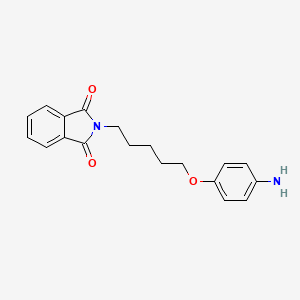
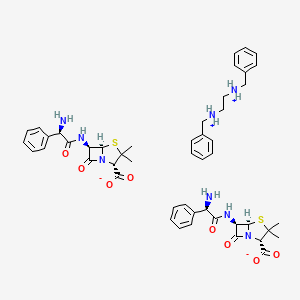
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
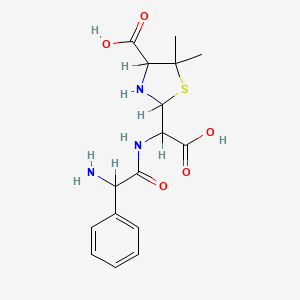
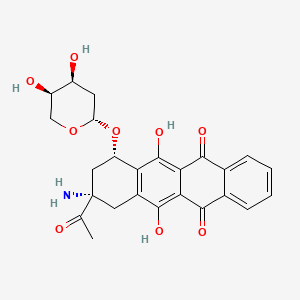
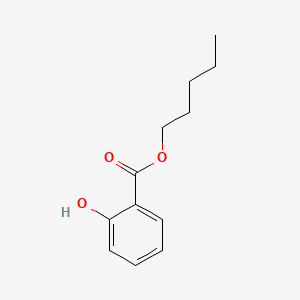
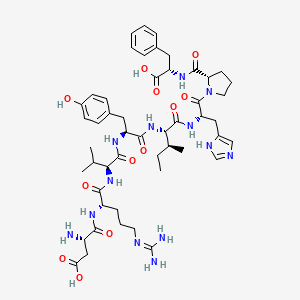
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)